molecular formula C17H23NO4 B13008495 (3S)-1-Benzyl2-tert-butyl3-methylazetidine-1,2-dicarboxylate

(3S)-1-Benzyl2-tert-butyl3-methylazetidine-1,2-dicarboxylate

Cat. No.: B13008495
M. Wt: 305.4 g/mol
InChI Key: ZZFWRZSHBYEUIG-NBFOIZRFSA-N
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Description

(3S)-1-Benzyl2-tert-butyl3-methylazetidine-1,2-dicarboxylate is a complex organic compound with a unique structure that includes a benzyl group, a tert-butyl group, and a methylazetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-1-Benzyl2-tert-butyl3-methylazetidine-1,2-dicarboxylate typically involves multiple steps, including the formation of the azetidine ring and the introduction of the benzyl and tert-butyl groups. One common method involves the cyclization of appropriate precursors under controlled conditions, followed by the addition of the benzyl and tert-butyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for achieving consistent quality in industrial settings .

Chemical Reactions Analysis

Types of Reactions

(3S)-1-Benzyl2-tert-butyl3-methylazetidine-1,2-dicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as amines and alcohols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

(3S)-1-Benzyl2-tert-butyl3-methylazetidine-1,2-dicarboxylate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: It has potential therapeutic applications, including as a precursor for drug development.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3S)-1-Benzyl2-tert-butyl3-methylazetidine-1,2-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3S)-1-Benzyl2-tert-butyl3-methylazetidine-1,2-dicarboxylate is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound in research and industry .

Properties

Molecular Formula

C17H23NO4

Molecular Weight

305.4 g/mol

IUPAC Name

1-O-benzyl 2-O-tert-butyl (3S)-3-methylazetidine-1,2-dicarboxylate

InChI

InChI=1S/C17H23NO4/c1-12-10-18(14(12)15(19)22-17(2,3)4)16(20)21-11-13-8-6-5-7-9-13/h5-9,12,14H,10-11H2,1-4H3/t12-,14?/m0/s1

InChI Key

ZZFWRZSHBYEUIG-NBFOIZRFSA-N

Isomeric SMILES

C[C@H]1CN(C1C(=O)OC(C)(C)C)C(=O)OCC2=CC=CC=C2

Canonical SMILES

CC1CN(C1C(=O)OC(C)(C)C)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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